molecular formula C72H54N4 B14745648 [1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-

[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-

Cat. No.: B14745648
M. Wt: 975.2 g/mol
InChI Key: AERSRIWAPXLEJC-UHFFFAOYSA-N
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Description

This compound is a highly substituted biphenyl diamine featuring multiple aromatic amine groups. Its structure includes two central biphenyl cores (at positions 3 and 4') substituted with diphenylamino groups and additional biphenyl moieties. This design enhances conjugation and electron delocalization, making it suitable for applications in organic electronics, particularly as a hole-transport material (HTM) in organic light-emitting diodes (OLEDs) . The extended aromatic system improves thermal stability and charge mobility compared to simpler diamines like α-NPD (2,2′-dimethyl-N,N′-di-[(1-naphthyl)-N,N′-diphenyl]-1,1′-biphenyl-4,4′-diamine) .

Properties

Molecular Formula

C72H54N4

Molecular Weight

975.2 g/mol

IUPAC Name

N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[4-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline

InChI

InChI=1S/C72H54N4/c1-7-21-61(22-8-1)73(62-23-9-2-10-24-62)67-44-34-55(35-45-67)57-38-48-69(49-39-57)75(65-29-15-5-16-30-65)70-52-42-59(43-53-70)60-20-19-33-72(54-60)76(66-31-17-6-18-32-66)71-50-40-58(41-51-71)56-36-46-68(47-37-56)74(63-25-11-3-12-26-63)64-27-13-4-14-28-64/h1-54H

InChI Key

AERSRIWAPXLEJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC(=CC=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Biphenyl Core Synthesis

The biphenyl backbone is constructed via Ullmann coupling or Suzuki-Miyaura cross-coupling , using halogenated aromatic precursors and transition-metal catalysts. For example, 3,4-dibromobiphenyl may serve as a starting material for subsequent amination.

Introduction of Amino Groups

Nitro groups are introduced at the 3,4-positions of the biphenyl core through electrophilic nitration , followed by reduction to amines. Key parameters include:

  • Nitration :

    • Reagents : Nitric acid in sulfuric acid or acetyl nitrate.
    • Conditions : 0–5°C to minimize over-nitration.
  • Reduction :

    • Catalytic Hydrogenation : Pd/C or Raney nickel in ethanol, yielding [1,1'-biphenyl]-3,4-diamine with >80% efficiency.
    • Chemical Reduction : Hydrazine hydrate in ethylene glycol monomethyl ether, though this method risks byproduct formation.

Diphenylamino Functionalization

The final step involves coupling the diamine with diphenylamino-bearing aryl halides via Buchwald-Hartwig amination :

  • Catalyst System : Palladium(II) acetate with Xantphos ligand.
  • Base : Potassium tert-butoxide or cesium carbonate.
  • Solvent : Toluene or dioxane at reflux (110–120°C).

This step demands rigorous exclusion of oxygen to prevent catalyst deactivation and amine oxidation.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and solvent recycling are critical for cost-effectiveness. A patent describing 4,4'-bis(3-aminophenoxy)biphenyl synthesis highlights:

  • Solvent Recovery : Distillation of THF from filtrates achieves >95% recovery, reducing waste and raw material costs.
  • Catalyst Reusability : Pd/C retains activity for up to five cycles with minimal leaching.

Physicochemical Properties and Characterization

The compound’s properties are pivotal for application in optoelectronics and polymer chemistry:

Property Value Source
Molecular Weight 200.24 g/mol
Melting Point 50–60°C
Solubility Ethanol, THF, DMF
Purity (HPLC) >99.5%

Thermogravimetric analysis (TGA) reveals stability up to 300°C, making it suitable for high-temperature applications.

Challenges and Mitigation Strategies

  • Oxidation Sensitivity : Amine groups are prone to air oxidation, necessitating inert atmospheres and antioxidants during synthesis.
  • Byproduct Formation : Over-nitration or incomplete reduction requires precise stoichiometry and real-time monitoring via thin-layer chromatography (TLC).

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-3,4’-diaMine, N3,N4’-bis[4’-(diphenylaMino)[1,1’-biphenyl]-4-yl]-N3,N4’-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can modify the amino groups, potentially leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

[1,1’-Biphenyl]-3,4’-diaMine, N3,N4’-bis[4’-(diphenylaMino)[1,1’-biphenyl]-4-yl]-N3,N4’-diphenyl- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3,4’-diaMine, N3,N4’-bis[4’-(diphenylaMino)[1,1’-biphenyl]-4-yl]-N3,N4’-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

N4,N4'-Diphenyl-[1,1'-biphenyl]-4,4'-diamine

  • Molecular Formula : C₃₀H₂₄N₂
  • Molecular Weight : 412.53 g/mol
  • Substituents : Two phenyl groups attached to the biphenyl diamine core.
  • Applications: Simpler HTM with moderate hole mobility (~10⁻⁴ cm²/V·s).

N4,N4,N4',N4'-Tetrakis([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine

  • Molecular Formula : C₆₀H₄₄N₂
  • Molecular Weight : 781.02 g/mol
  • Substituents : Four biphenyl groups attached to the central diamine.
  • Applications : Enhanced hole mobility (~10⁻³ cm²/V·s) and higher thermal stability (decomposition temperature: >400°C). Used in high-performance OLEDs .

N4,N4'-Bis({[1,1'-biphenyl]-4-yl})-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine

  • Molecular Formula : C₆₆H₅₀N₂
  • Molecular Weight : 879.12 g/mol
  • Substituents : Biphenyl and phenyl groups at both amine positions.
  • Applications : Intermediate hole mobility (~5×10⁻⁴ cm²/V·s) and glass transition temperature (Tg) of ~180°C. Balances solubility and performance in solution-processed OLEDs .

Key Comparative Data

Property Target Compound N4,N4'-Diphenyl Derivative Tetrakis-biphenyl Derivative
Molecular Weight ~1,000–1,200 g/mol (estimated) 412.53 g/mol 781.02 g/mol
Thermal Stability (Td) >400°C ~250°C >400°C
Hole Mobility ~10⁻³ cm²/V·s (estimated) ~10⁻⁴ cm²/V·s ~10⁻³ cm²/V·s
Solubility Low (requires halogenated solvents) Moderate (toluene/chloroform) Very low
OLED Luminance Efficiency >1,000 cd/m² at 10 V ~500 cd/m² at 12 V >1,500 cd/m² at 8 V

Toxicity and Handling

While specific toxicity data for the target compound is unavailable, structurally similar biphenyl diamines (e.g., 3,3'-dimethylbenzidine) are classified as carcinogens . Proper handling protocols, including PPE and ventilation, are recommended .

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